

# The Rise, Fall, and Renaissance of Mangafodipir Trisodium: A Technical Guide

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## Compound of Interest

Compound Name: Mangafodipir Trisodium

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An In-depth Exploration of the History, Mechanism, and Clinical Development of a Unique Manganese-Based MRI Contrast Agent

## Introduction

**Mangafodipir trisodium**, once marketed as Teslascan™, represents a unique chapter in the history of diagnostic imaging. As a manganese-based contrast agent, it offered a distinct mechanism of action and clinical application compared to the more ubiquitous gadolinium-based contrast agents (GBCAs). This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical data associated with **mangafodipir trisodium** for researchers, scientists, and drug development professionals.

## A Timeline of Development and Market Presence

**Mangafodipir trisodium** was developed as a liver-specific MRI contrast agent. Its journey has been marked by initial promise, clinical use, market withdrawal for commercial reasons, and a recent resurgence of interest driven by concerns over gadolinium deposition and new potential applications.

- 1990s: **Mangafodipir trisodium**, under the brand name Teslascan®, is developed and undergoes clinical trials.
- May 22, 1997: The European Commission grants a marketing authorization for Teslascan® for the detection of liver and pancreatic lesions.<sup>[1][2]</sup>

- Late 1990s - Early 2000s: Teslascan® is used clinically in the United States and Europe.
- 2003: The drug is withdrawn from the US market for commercial reasons.[\[3\]](#)[\[4\]](#)
- June 21, 2012: The marketing authorization for Teslascan® is withdrawn in the European Union, also for commercial reasons.[\[1\]](#)[\[3\]](#)
- Post-2012: Renewed interest in mangafodipir emerges, partly due to concerns about gadolinium retention from GBCAs.[\[5\]](#) Companies like IC Targets begin exploring its re-launch and new applications, particularly in cardiac imaging.[\[5\]](#)[\[6\]](#)



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Figure 1: Development timeline of **Mangafodipir Trisodium**.

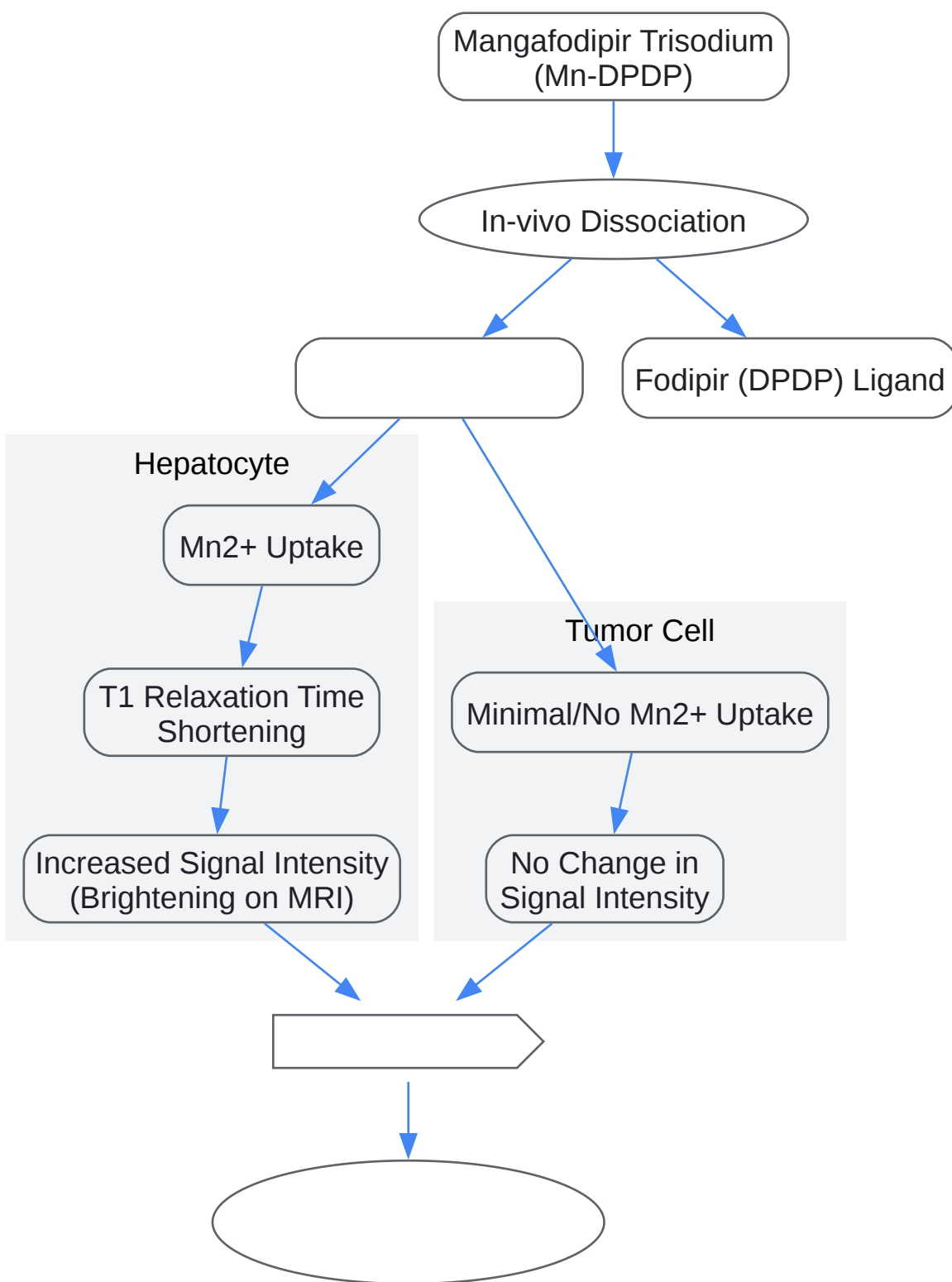
## Mechanism of Action

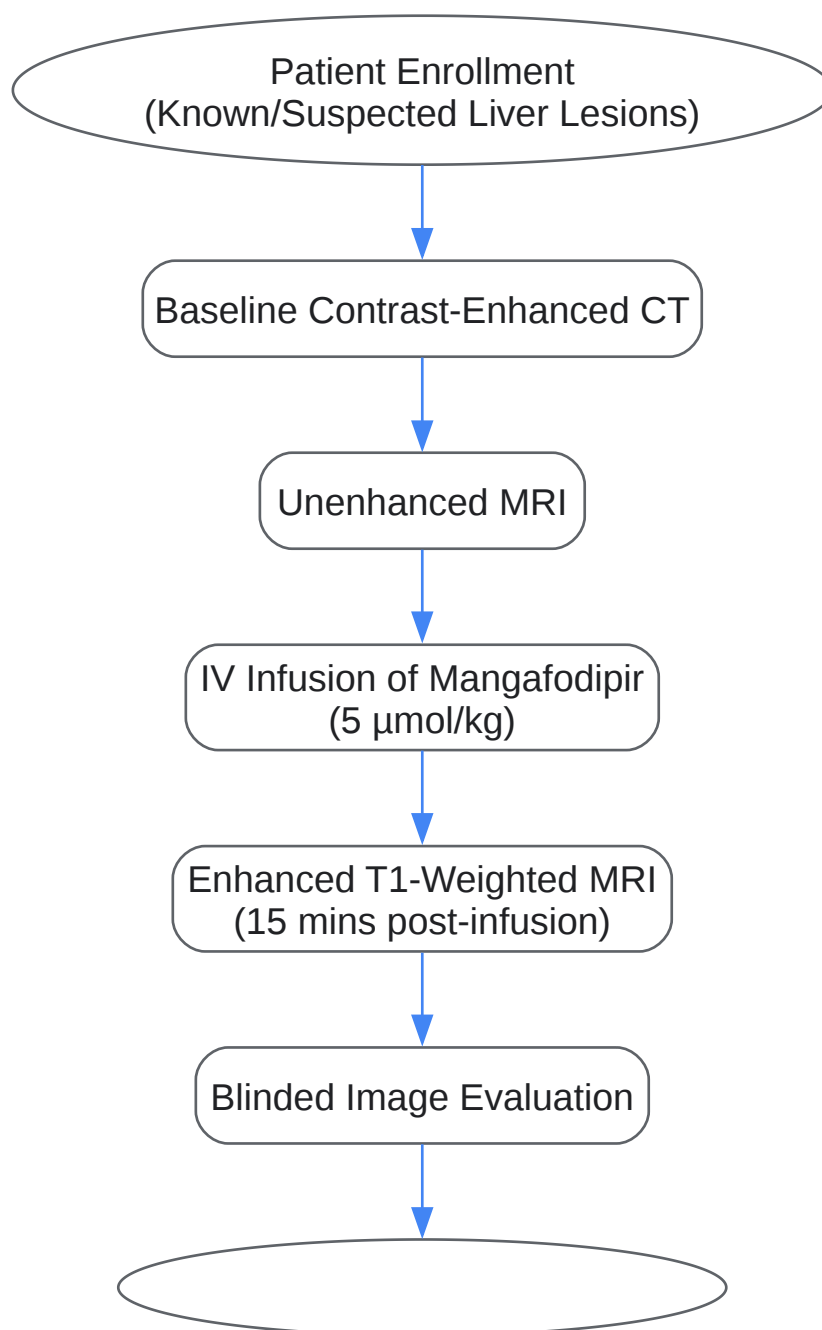
**Mangafodipir trisodium** is a complex composed of the paramagnetic manganese(II) ion chelated by the ligand fodipir (dipyridoxyl diphosphate, DPDP).[3] Its function as a contrast agent relies on the paramagnetic properties of the manganese ion.

Upon intravenous administration, **mangafodipir trisodium** undergoes partial dephosphorylation, leading to the release of manganese ions.[7] Normal hepatocytes and pancreatic tissue readily take up these manganese ions.[7][8] The accumulation of manganese in these tissues shortens the T1 relaxation time, causing a significant increase in signal intensity (brightness) on T1-weighted MRI scans.[7][9]

In contrast, most metastatic liver lesions and hepatocellular carcinomas do not have the same uptake mechanism for manganese.[8][10] This differential uptake creates a pronounced contrast between the enhanced, bright normal liver parenchyma and the unenhanced, darker tumor tissue, thereby improving lesion detection and characterization.[3][4]

Interestingly, during its development, mangafodipir was also found to possess manganese superoxide dismutase (MnSOD) mimetic activity, which is dependent on the manganese remaining bound to the DPDP ligand.[3] This has led to research into its potential therapeutic applications as an adjunct to chemotherapy.[3]





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